Iron ditelluride

electronic band structure semiconductor band gap iron dichalcogenides

Iron ditelluride (FeTe₂, CAS 12023-03-9) is a narrow-bandgap (~1 eV) semiconductor belonging to the marcasite-type (orthorhombic) transition-metal dichalcogenide (TMD) family. It is distinct from its pyrite-type FeS₂ analog and exhibits a three-dimensional marcasite crystal structure with lattice parameters a ≈ 0.53 nm, b ≈ 0.63 nm, and c ≈ 0.30 nm.

Molecular Formula FeTe2
Molecular Weight 311 g/mol
CAS No. 12023-03-9
Cat. No. B083395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron ditelluride
CAS12023-03-9
Molecular FormulaFeTe2
Molecular Weight311 g/mol
Structural Identifiers
SMILES[Fe](=[Te])=[Te]
InChIInChI=1S/Fe.2Te
InChIKeyNLNGCZOQLAKUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Ditelluride (FeTe₂) CAS 12023-03-9: Procurement-Relevant Physicochemical and Functional Baseline


Iron ditelluride (FeTe₂, CAS 12023-03-9) is a narrow-bandgap (~1 eV) semiconductor belonging to the marcasite-type (orthorhombic) transition-metal dichalcogenide (TMD) family . It is distinct from its pyrite-type FeS₂ analog and exhibits a three-dimensional marcasite crystal structure with lattice parameters a ≈ 0.53 nm, b ≈ 0.63 nm, and c ≈ 0.30 nm [1]. FeTe₂ is characterized by semiconducting p-type conduction at room temperature (~300 S/cm), a density of approximately 7.04 g/cm³, and a melting point near 914 °C [2][3]. Its electronic transport properties are strongly synthesis- and stoichiometry-dependent, enabling tunability that is rarely achievable in its closest structural analogs FeSe₂ or FeS₂ . These baseline characteristics establish FeTe₂ as a technologically relevant compound where precise specification of phase purity, morphology, and stoichiometry directly determines functional performance.

Why FeTe₂ Cannot Be Replaced by Generic Iron Chalcogenides in Scientific Procurement


Iron dichalcogenides (FeX₂, X = S, Se, Te) are not interchangeable despite their stoichiometric similarity. Systematic transport studies across FeS₂, FeSe₂, and FeTe₂ reveal that the energy gap decreases monotonically as the chalcogen changes from S to Te, with corresponding shifts in carrier type, electrical conductivity, and thermal transport . FeTe₂ uniquely exhibits a p-type to n-type conduction crossover as a function of temperature, a feature absent in FeS₂ and FeSe₂ [1]. In thermoelectric applications, FeTe₂ demonstrates the lowest thermal conductivity among the isostructural marcasite tellurides XTe₂ (X = Fe, Co, Ni), with thermal conductivity values over 45% lower than CoTe₂ and over 70% lower than NiTe₂ at comparable temperatures [2]. Furthermore, the magnetic ordering and spintronic response of FeTe₂ are highly sensitive to Te:Fe stoichiometric ratios and cooling conditions, with ferromagnetic saturation magnetization and antiferromagnetic transition temperatures varying dramatically based on synthesis parameters that are unique to the Fe-Te system [3]. Substituting FeTe₂ with any other iron chalcogenide or transition-metal telluride without accounting for these quantified divergences will result in fundamentally different—and often inferior—device or experimental outcomes.

Quantitative Differentiation Evidence for Iron Ditelluride (FeTe₂) Against Closest Analogs


Band Gap Narrowing Across Iron Dichalcogenides: FeTe₂ Exhibits the Smallest Semiconducting Gap

Systematic transport measurements on FeX₂ (X = S, Se, Te) by Harada et al. demonstrate a monotonic decrease in the energy gap from FeS₂ to FeTe₂ across the temperature range 77–600 K . The energy gap values, estimated from the high-temperature dependence of electrical resistivity (E_Gh(ρ)), follow the trend FeS₂ > FeSe₂ > FeTe₂. Computational studies corroborate this with scissor-corrected band gap estimates of 1.40 eV (FeS₂), 1.02 eV (FeSe₂), and 0.88 eV (FeTe₂) [1]. This approximately 37% gap reduction from FeS₂ to FeTe₂ means FeTe₂ activates charge carriers at lower thermal energies, making it the preferred narrow-gap semiconductor in the iron dichalcogenide series for room-temperature electronic and thermoelectric devices where lower activation barriers are required.

electronic band structure semiconductor band gap iron dichalcogenides

Lowest Thermal Conductivity Among Isostructural Marcasite Tellurides: FeTe₂ vs. CoTe₂ vs. NiTe₂

In a direct comparative study of marcasite-type XTe₂ (X = Fe, Co, Ni) compounds prepared by an identical vacuum solid-state reaction method, Chen et al. established a clear thermal conductivity ranking: NiTe₂ > CoTe₂ > FeTe₂ [1]. FeTe₂ achieved the lowest thermal conductivity of ~2.29 W/(m·K) at a test temperature of 599 K, substantially outperforming its isostructural neighbors. The maximum Seebeck coefficient for FeTe₂ reached 47.24 μV/K at 305 K, and uniquely among the three tellurides, FeTe₂ exhibited a p-type to n-type semiconductor transition with increasing temperature, a characteristic not observed in CoTe₂ or NiTe₂. This combination of lowest thermal conductivity and ambipolar conduction behavior positions FeTe₂ as a distinct thermoelectric candidate where low thermal transport is the primary design requirement.

thermal conductivity thermoelectric materials marcasite tellurides

Electrical Conductivity and Carrier-Type Contrast: Semiconducting FeTe₂ vs. Metallic CoTe₂

In the (Fe₁₋ₓCoₓ)Te₂ solid solution system, Lee et al. demonstrated that the end-members FeTe₂ and CoTe₂ exhibit fundamentally different electronic transport behavior despite sharing the identical orthorhombic marcasite crystal structure [1]. At room temperature, FeTe₂ displays semiconducting conduction with an electrical conductivity of approximately 300 S/cm and hole (p-type) carriers, whereas CoTe₂ exhibits metallic conduction with a dramatically higher electrical conductivity of approximately 8,000 S/cm and electron (n-type) carriers. This order-of-magnitude difference in conductivity (>25× higher for CoTe₂) and opposite carrier polarity mean FeTe₂ cannot be replaced by CoTe₂—or even by intermediate solid solutions—without fundamentally altering device operating characteristics. The parent FeTe₂ compound serves as the p-type semiconducting anchor of the solid solution series, with a figure of merit ZT ≈ 0.001 at 600 K, which can be engineered upward to ZT ≈ 0.18 at the Fe₀.₅Co₀.₅Te₂ composition [1].

electrical conductivity carrier type solid solution thermoelectric

Tunable Magnetic Ground State via Synthesis Conditions: Ferromagnetic vs. Antiferromagnetic FeTe₂

Jena and Sudakar demonstrated that the magnetic ground state of marcasite FeTe₂ nanocrystals is directly controlled by post-synthesis cooling conditions [1]. Rapid-cooled FeTe₂ samples exhibit above-room-temperature soft ferromagnetic (FM) behavior with an estimated saturation magnetization (M_S) of approximately 2–3 emu/g and enhanced coercivity, accompanied by a weak antiferromagnetic (AFM) transition at approximately 125 K. In contrast, slow-cooled samples display a sharp AFM transition with suppressed ferromagnetism, attributed to a larger deviation from ideal stoichiometry (Te:Fe ratio x between 1.3 and 1.9). Both ferromagnetic and antiferromagnetic states arise from different defect structures and stoichiometric variations that are reproducible and controllable through the cooling protocol. This synthesis-dependent magnetic tunability is unique to FeTe₂ and is not achieved with FeSe₂ or FeS₂, where the magnetic response is comparatively fixed by their dominant pyrite or marcasite phase stability fields.

magnetic properties spintronics 2D nanocrystals ferromagnetism

Electrocatalytic Nitrogen Reduction: FeTe₂ as an Earth-Abundant Catalyst with Defined Limiting Potential

Computational and experimental investigations by Zhang et al. identified FeTe₂ as an efficient and durable electrocatalyst for the nitrogen reduction reaction (NRR) [1]. DFT calculations reveal that FeTe₂ possesses abundant surface-terminated and low-coordinate Fe sites capable of activating N₂ with a low limiting potential of −0.84 V, while simultaneously impeding the competing hydrogen evolution reaction (HER). Although no direct head-to-head NRR comparison between FeTe₂ and other iron chalcogenides (FeS₂, FeSe₂) under identical conditions was found in the primary literature, the defined limiting potential provides a quantitative benchmark against which other NRR catalysts can be evaluated. The NH₃ yield rate on FeTe₂ is reported to be comparable with those of other Mo- or Fe-based metal compound electrocatalysts reported previously, including 3R-MoS₂ [1]. This establishes FeTe₂ as a quantitatively characterized, earth-abundant telluride catalyst candidate distinct from the more widely studied sulfide and selenide NRR systems.

electrocatalysis nitrogen reduction reaction ammonia synthesis density functional theory

Thermoelectric Figure of Merit Enhancement via Ni Doping: Baseline FeTe₂ ZT vs. Ni-Doped Analog

Kim et al. systematically investigated the effect of Ni doping on FeTe₂ polycrystalline alloys and established quantitative benchmarks for the undoped parent compound [1]. For pristine FeTe₂ (x = 0), the thermal conductivity at 300 K is 3.36 W/(m·K), the electrical conductivity is 323 S/cm at 300 K (increasing to 905 S/cm at 600 K), and the power factor at 600 K is 0.05 mW/(m·K²), yielding a ZT of approximately 0.0065 at 600 K. Upon Ni doping at x = 0.075–0.1, the thermal conductivity drops to as low as 2.02 W/(m·K) at 300 K, the power factor increases to 0.11–0.15 mW/(m·K²), and the ZT reaches 0.029 at 600 K—a more than 4-fold increase over undoped FeTe₂ [1]. These baseline FeTe₂ values serve as the essential reference point for any doping or alloying strategy, and procurement of stoichiometrically precise FeTe₂ is the prerequisite for reproducible doping studies.

thermoelectric figure of merit Ni doping thermal conductivity reduction ZT enhancement

Prioritized Application Scenarios for Iron Ditelluride (FeTe₂) Based on Quantified Differentiation Evidence


Thermoelectric Devices Requiring Minimal Thermal Conductivity Among Transition-Metal Tellurides

FeTe₂ is the optimal choice when the primary design constraint is minimizing thermal conductivity in a marcasite telluride system. With a measured thermal conductivity of ~2.29 W/(m·K) at 599 K—the lowest among XTe₂ (X = Fe, Co, Ni)—FeTe₂ outperforms CoTe₂ and NiTe₂ for waste-heat recovery or thermal management applications where heat transport must be suppressed [1]. Procurement specifications should prioritize phase-pure orthorhombic FeTe₂ with controlled microporosity, as the three-dimensional network structure with fine pores further impedes thermal conduction .

Spintronic Devices Exploiting Synthesis-Tunable Ferromagnetic/Antiferromagnetic States

FeTe₂ nanocrystals grown via salt-assisted CVD are uniquely capable of exhibiting either above-room-temperature soft ferromagnetism (M_S ~2–3 emu/g, rapid-cooled) or a sharp antiferromagnetic transition (slow-cooled), depending solely on the post-growth cooling protocol [2]. This synthesis-controlled magnetic switching is not available with FeS₂ or FeSe₂, making FeTe₂ the material of choice for spintronic devices—such as spin valves, magnetic tunnel junctions, or spin-filter devices—that require tunable magnetic ground states within a single-phase material platform [2].

Narrow-Bandgap Semiconductor for Low-Energy Optoelectronic and Electronic Devices

With the smallest band gap (~0.88 eV theoretical; systematically lower than FeS₂ at ~1.40 eV and FeSe₂ at ~1.02 eV in transport measurements), FeTe₂ is the preferred iron dichalcogenide for photodetectors, infrared absorbers, or electronic devices requiring low thermal activation barriers for charge carriers [3]. Procurement should specify FeTe₂ when the application demands the narrowest achievable band gap within the FeX₂ family, noting that FeTe₂ optical absorption is shifted toward the infrared region compared to the visible-region absorption of FeS₂ and FeSe₂ [4].

Electrocatalytic Nitrogen Reduction to Ammonia Under Ambient Conditions

FeTe₂ is a quantitatively characterized electrocatalyst for the nitrogen reduction reaction, with a DFT-calculated limiting potential of −0.84 V and experimentally verified NH₃ production under ambient aqueous conditions [5]. For sustainable ammonia synthesis research programs, FeTe₂ offers a cost-effective, earth-abundant alternative to precious-metal catalysts, with the additional benefit that its surface-terminated Fe sites simultaneously suppress the competing hydrogen evolution reaction [5]. Procurement for NRR studies should specify FeTe₂ with high surface-area morphologies (nanoparticles or nanoarchitectures) to maximize catalytically active low-coordinate Fe sites.

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